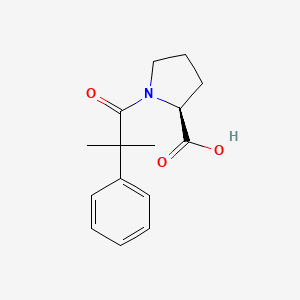

(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13403074

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO3 |

|---|---|

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)/t12-/m0/s1 |

| Standard InChI Key | ADLNTEZHEXTYPQ-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |

| SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid, reflects its stereochemical configuration at the second carbon of the pyrrolidine ring (S-configuration) and the branched propanoyl substituent. The phenyl and methyl groups at the propanoyl moiety introduce steric bulk, influencing both reactivity and biological interactions.

Molecular Descriptors

-

Molecular Formula: C₁₅H₁₉NO₃

-

Molecular Weight: 261.32 g/mol

-

SMILES Notation: CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

-

InChI Key: ADLNTEZHEXTYPQ-LBPRGKRZSA-N

Crystallographic and Spectroscopic Data

While experimental crystallographic data are unavailable in public databases, computational models predict a rigid pyrrolidine ring with the propanoyl group adopting a conformation that minimizes steric clashes . Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

-

Pyrrolidine Functionalization: Introduction of the carboxylic acid group at the 2-position via oxidation or hydrolysis .

-

Acylation: Coupling of 2-methyl-2-phenylpropanoyl chloride to the pyrrolidine nitrogen under Schotten-Baumann conditions .

-

Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Source |

|---|---|---|---|---|

| Amide Coupling | 65–75 | ≥95 | Scalable for industrial production | , |

| Enzymatic Resolution | 50–60 | ≥99 | High enantiomeric excess |

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize reaction efficiency and reduce byproducts . Critical steps include:

-

Purification: Chromatography or recrystallization to achieve >98% purity .

-

Quality Control: HPLC with chiral columns to verify stereochemical integrity .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing:

Material Science

Functionalized pyrrolidines are explored as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

Stability and Degradation

Physicochemical Stability

Metabolic Pathways

In vitro studies suggest hepatic cytochrome P450-mediated oxidation, yielding hydroxylated metabolites .

Recent Advances and Future Directions

Patent Landscape

-

US8227462B2: Covers pyrrolidine-1,2-dicarboxamide derivatives with anti-inflammatory applications .

-

EP3015456A1: Describes enantioselective synthesis methods for pyrrolidine-carboxylic acids .

Emerging Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume